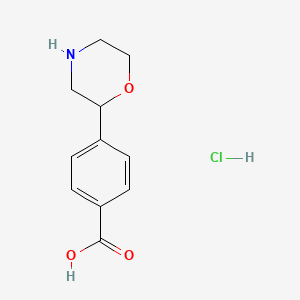

7-(3-(3,4-二甲基苯氧基)-2-羟丙基)-8-((2-羟乙基)氨基)-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

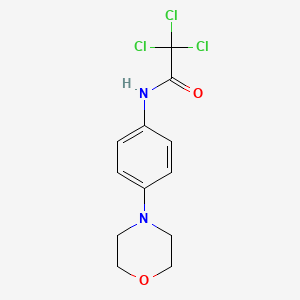

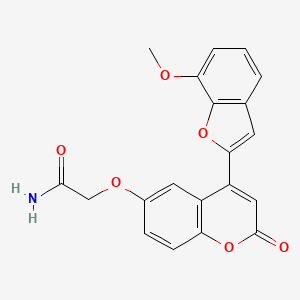

The compound is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It features a purine core substituted with various functional groups that may influence its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, similar compounds with modifications on the purine ring system have been investigated.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from the purine core and introducing various substituents through nucleophilic substitution, amidation, or alkylation reactions. The exact synthesis route for the compound is not detailed in the provided papers, but similar compounds are often synthesized in a stepwise manner, ensuring the correct placement of each functional group.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the planarity of the purine system and the spatial arrangement of the substituents. In the second paper, the purine system is described as planar, with the fused rings inclined at a very slight angle . The substituents' conformations are also detailed, which can affect the overall shape and reactivity of the molecule. The molecular geometry can be determined using computational methods such as HF and DFT, as mentioned in the first paper .

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached. They may participate in hydrogen bonding due to the presence of amino and hydroxyl groups, as seen in the second paper . The reactivity can also be influenced by the electronic properties of the molecule, such as the HOMO and LUMO energies, which can be investigated using TD-DFT methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives include their vibrational frequencies, which can be studied using FT-IR and FT-Raman spectroscopy . The electronic spectral properties can be examined through UV-Vis absorption spectroscopy, providing insights into the electronic transitions within the molecule . The stability and bond strength can be assessed using natural bond orbital (NBO) analysis . Additionally, the compound's reactivity can be explored through properties like electrostatic potential (ESP) and Fukui function, and its behavior under different temperatures can be understood by examining its thermodynamic properties .

科学研究应用

COPD 中的氨茶碱和沙丁胺醇

氨茶碱和沙丁胺醇是治疗慢性阻塞性肺疾病 (COPD) 和哮喘的常用支气管扩张剂。氨茶碱通过磷酸二酯酶 (PDE) 抑制增加环磷酸腺苷 (cAMP),从而导致支气管扩张、心脏刺激和血管扩张。同样,沙丁胺醇通过 β-2 受体刺激,增加支气管平滑肌细胞中的 cAMP 形成,导致支气管扩张以及血管扩张和子宫松弛。这些化合物在管理呼吸系统疾病方面显示出重要的临床应用,尽管需要谨慎监测潜在的药物相互作用和不良反应 (S. Meena, 2019)。

尿路结石中的嘌呤衍生物

对尿路结石的研究表明尿酸结石中存在各种嘌呤衍生物作为混合物。这些既包括内源性嘌呤分解产物,也包括尿酸和黄嘌呤的外源性甲基衍生物。这突出了尿路结石成分的复杂性,并表明包括甲基黄嘌呤在内的膳食和药物代谢物对尿石症的发病机制有影响。了解这些成分有助于制定针对尿路结石病的靶向治疗策略 (K. Safranow & Z. Machoy, 2005)。

咖啡因和嘌呤类似物的保护神经作用

对咖啡因(一种众所周知的嘌呤类似物)及其在帕金森病 (PD) 模型中的作用的研究揭示了嘌呤受体调节的神经保护潜力。咖啡因通过 A2A 腺苷受体阻断减轻 PD 模型中的多巴胺能缺陷,强调了嘌呤受体拮抗剂在神经退行性疾病中的治疗前景。这一发现不仅支持了咖啡因摄入与降低 PD 患病风险之间的流行病学关联,还为探索 A2A 拮抗剂作为 PD 的新型治疗方法开辟了途径 (J. Chen et al., 2001)。

属性

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5/c1-12-5-6-15(9-13(12)2)30-11-14(27)10-25-16-17(22-19(25)21-7-8-26)23(3)20(29)24(4)18(16)28/h5-6,9,14,26-27H,7-8,10-11H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYIUQDVSLAZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)

![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)